molecular formula C4H6N2O2 B15490386 3,6-Dihydro-2-nitroso-2H-1,2-oxazine CAS No. 3276-41-3

3,6-Dihydro-2-nitroso-2H-1,2-oxazine

Cat. No.: B15490386
CAS No.: 3276-41-3
M. Wt: 114.10 g/mol
InChI Key: JRIFTVNYAPUKTK-UHFFFAOYSA-N
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Description

3,6-Dihydro-2-nitroso-2H-1,2-oxazine is a useful research compound. Its molecular formula is C4H6N2O2 and its molecular weight is 114.10 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3,6-dihydro-2-nitroso-2H-1,2-oxazine, and how do reaction conditions influence product yields?

Methodological Answer: The compound is synthesized via:

  • Nitroso Diels-Alder (NDA) reactions : Nitrosobenzene reacts with dienes (e.g., α-pyrone) to form oxazine derivatives. However, isolation challenges may arise due to competing pathways (e.g., skeletal rearrangements or imino aldehyde formation) .
  • Rhodium-catalyzed [3+3]-cycloaddition : Silyl nitronates react with enol diazoacetates to yield N-silyloxy-3,6-dihydro-2H-1,2-oxazines. Key parameters include catalyst choice (Rh₂(OAc)₄) and temperature control (60–80°C) to suppress side reactions .
  • Nitrosobenzene-isoprene reactions : In benzene at 20°C, yields up to 42% are achieved, with purification via alumina column chromatography .

Q. How is the structure of this compound confirmed experimentally?

Methodological Answer: Structural validation involves:

  • X-ray crystallography : Single-crystal diffraction confirms chair conformations and bond angles (e.g., in platinum(II) complexes) .
  • Spectroscopic analysis : NMR (e.g., δ 6.06–5.83 ppm for olefinic protons) and IR (N=O stretch at ~1500 cm⁻¹) provide functional group verification .
  • Comparative studies : Contrast spectral data with saturated analogs (e.g., tetrahydro-2H-1,2-oxazines) to identify conjugation effects .

Q. What factors influence the reactivity of this compound in functionalization reactions?

Methodological Answer: Key factors include:

  • Electron-withdrawing/donating substituents : Br or MeO groups on nitrones enhance cycloaddition yields by modulating electron density .
  • Ring strain : The bicyclic structure participates in domino metathesis with alkenes, forming fused scaffolds like isoxazolo[2,3-a]pyridin-7-one .
  • Solvent polarity : Nonpolar solvents (e.g., benzene) favor NDA reactions, while polar aprotic solvents stabilize intermediates in cycloadditions .

Advanced Research Questions

Q. How can researchers address discrepancies in toxicity data for this compound?

Methodological Answer: Contradictory findings (e.g., TDLo = 22 g/kg vs. LD50 = 900 mg/kg in rats) require:

  • Dose-response curve analysis : Test multiple doses (e.g., 29.7–67.9 mg/kg) to identify threshold effects .
  • Metabolic profiling : Assess nitroso compound degradation pathways (e.g., NOx emission upon heating) .
  • Carcinogenicity screening : Use in vitro models (e.g., Ames test) to evaluate mutagenic potential, as N-nitroso compounds often show neoplastigenic activity .

Q. What strategies enable selective functionalization of this compound for heterocyclic synthesis?

Methodological Answer:

  • Domino metathesis : React with external alkenes to form isoxazolo-pyridinones, followed by oxidation/reduction to diversify functionality .
  • Asymmetric cyclization : Use enantiopure precursors (e.g., L-erythrose-derived nitrones) to access chiral oxazines for β-amino acid synthesis .
  • Coordination chemistry : Platinum(II) complexes stabilize the oxazine ring, enabling ligand exchange for catalytic applications .

Q. What mechanistic insights explain the nitrogen inversion dynamics in this compound derivatives?

Methodological Answer:

  • Quantum calculations : Density Functional Theory (DFT) predicts inversion barriers (ΔG‡ ≈ 15–20 kcal/mol) by modeling transition states .
  • Kinetic NMR studies : Monitor line broadening at variable temperatures (e.g., 25–100°C) to determine activation parameters (Eₐ, ΔH‡) .

Q. How do catalytic systems influence the stereochemical outcomes of this compound synthesis?

Methodological Answer:

  • Rhodium catalysis : Enables enantioselective [3+3]-cycloadditions via π-allyl intermediates, with diastereoselectivity modulated by chiral ligands .
  • Organocatalysts : Proline derivatives promote α-oxyamination of enamines, followed by Wittig reactions to form oxazines .

Q. What thermodynamic studies are critical for optimizing the stability of this compound in storage?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (e.g., >150°C) to establish safe storage limits .
  • Moisture sensitivity tests : Store under anhydrous conditions (sealed, 2–8°C) to prevent hydrolysis .

Q. What safety protocols are recommended for handling this compound given its toxicity profile?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, fume hoods, and respiratory protection to avoid inhalation of NOx fumes .
  • Waste disposal : Neutralize nitroso residues with alkaline permanganate before disposal to mitigate environmental risks .

Properties

CAS No.

3276-41-3

Molecular Formula

C4H6N2O2

Molecular Weight

114.10 g/mol

IUPAC Name

2-nitroso-3,6-dihydrooxazine

InChI

InChI=1S/C4H6N2O2/c7-5-6-3-1-2-4-8-6/h1-2H,3-4H2

InChI Key

JRIFTVNYAPUKTK-UHFFFAOYSA-N

Canonical SMILES

C1C=CCON1N=O

Origin of Product

United States

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